Hexythiazox

概要

説明

ヘキシチアゾクスは、主に殺ダニ剤、殺虫剤、殺虫剤として使用されるチアゾリジンオン系殺虫剤です。 米国では1988年に初めて登録され、現在ではアーモンド、リンゴ、サクランボ、ブドウ、ネクタリン、ナシ、イチゴ、トマトなど100種類以上の作物に使用されています . ヘキシチアゾクスは、ハダニ、アザミウマ、コナジラミ、カイガラムシなど、幅広い害虫に対して効果があります . 残効効果が比較的長く、総合的な害虫管理プログラムに最適な選択肢です .

2. 製法

ヘキシチアゾクスは1963年に日本の化学者である高田貞治によって初めて合成されました . この化合物は、BASFやバイエルなど、いくつかの企業で商業的に生産されています . ヘキシチアゾクスの合成経路と反応条件には、チアゾリジンオン環の形成とクロロフェニル基とシクロヘキシル基の組み込みが含まれます。産業生産方法の詳細については、機密情報のため公表されていません。

3. 化学反応の分析

ヘキシチアゾクスは、以下のいくつかのタイプの化学反応を起こします。

水酸化: シクロヘキサン環は水酸化を受け、PT-1-4、PT-1-8、PT-1-10などの代謝物を生成します.

アミド結合の切断: シクロヘキサン環へのアミド結合は切断され、さまざまな代謝物を生成することができます.

これらの反応で使用される一般的な試薬と条件には、水酸化剤と特定のpH条件が含まれます。 これらの反応から生成される主な生成物は、水酸化された代謝物と切断されたアミド生成物です .

4. 科学研究への応用

ヘキシチアゾクスは、以下のさまざまな科学研究分野で応用されています。

準備方法

Hexythiazox was first synthesized in 1963 by Japanese chemist Sadaharu Takada . The compound is produced commercially by several companies, including BASF and Bayer . The synthetic routes and reaction conditions for this compound involve the formation of the thiazolidinone ring and the incorporation of the chlorophenyl and cyclohexyl groups. Specific details on the industrial production methods are proprietary and not publicly disclosed.

化学反応の分析

Hexythiazox undergoes several types of chemical reactions, including:

Hydroxylation: The cyclohexane ring undergoes hydroxylation, resulting in metabolites such as PT-1-4, PT-1-8, and PT-1-10.

Amide Bond Cleavage: The amide bond to the cyclohexane ring can be cleaved, producing various metabolites.

Common reagents and conditions used in these reactions include hydroxylating agents and specific pH conditions. The major products formed from these reactions are hydroxylated metabolites and cleaved amide products .

科学的研究の応用

Hexythiazox has a wide range of scientific research applications, including:

Agriculture: Used to control mites on various crops, including eggplant, grapes, and strawberries

Environmental Science: Studies on residue dissipation and safety assessment during the drying of grapes to raisins.

Analytical Chemistry: Methods for the simultaneous analysis of this compound and other pesticides using liquid chromatography-tandem mass spectrometry.

作用機序

ヘキシチアゾクスは、ダニの卵と初期の発生段階を標的とする殺卵剤として作用します . 殺ダニ作用の正確なメカニズムは不明ですが、CHS1酵素に影響を与えることでダニの成長を阻害すると考えられています . ヘキシチアゾクスは、ダニの卵、幼虫、若虫の段階に効果があります .

6. 類似の化合物との比較

ヘキシチアゾクスは、クロフエンテジンやジフロビダジンなど、チアゾリジンオン誘導体系に属する他の類似の化合物と比較されます . これらの化合物は、作用機序が似ていますが、特定の化学構造と標的となる害虫が異なります。 ヘキシチアゾクスは、残効効果が長く、幅広い害虫に効果があることが特徴です .

類似の化合物には、以下のようなものがあります。

クロフエンテジン: 殺ダニ剤として使用される別のチアゾリジンオン誘導体.

ジフロビダジン: 殺ダニ作用が類似したチアゾリジンオン誘導体.

ヘキシチアゾクスは、その広範囲の活性と長期間の効果により、総合的な害虫管理プログラムにおいて貴重なツールとなっています .

類似化合物との比較

Hexythiazox is compared with other similar compounds, such as clofentezine and diflovidazin, which also belong to the thiazolidinone derivatives class . These compounds share similar modes of action but differ in their specific chemical structures and target pests. This compound is unique in its long residual activity and effectiveness against a wide range of pests .

Similar compounds include:

Clofentezine: Another thiazolidinone derivative used as an acaricide.

Diflovidazin: A thiazolidinone derivative with similar acaricidal properties.

This compound stands out due to its broad-spectrum activity and long-lasting effects, making it a valuable tool in integrated pest management programs .

特性

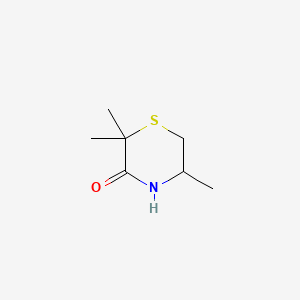

IUPAC Name |

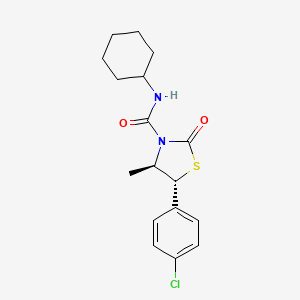

(4R,5R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIJUOSCAQSSV-ABAIWWIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

100.00 °C (212.00 °F) - closed cup | |

| Details | Sigma-Aldrich; Safety Data Sheet for Hexythiazox. Product Number: 33365, Version 5.2 (Revision Date 06/27/2014). Available from, as of January 6, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.5 mg/L at 20 °C, In solvent (g/L, 20 °C): chloroform 1379, xylene 362, methanol 206, acetone 160, acetonitrile 28.6, hexane 4 | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg], 2.55X10-8 mm Hg at 20 °C | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. Hexythiazox (78587-05-0) (2008-2010) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... A mutation in chitin synthase 1 (CHS1) /has been/ linked to etoxazole resistance. In this study, we identified and investigated a Tetranychus urticae strain (HexR) harboring recessive, monogenic resistance to each of hexythiazox, clofentezine, and etoxazole. To elucidate if there is a common genetic basis for the observed cross-resistance, we adapted a previously developed bulk segregant analysis method to map with high resolution a single, shared resistance locus for all three compounds. This finding indicates that the underlying molecular basis for resistance to all three compounds is identical. This locus is centered on the CHS1 gene, and as supported by additional genetic and biochemical studies, a non-synonymous variant (I1017F) in CHS1 associates with resistance to each of the tested acaricides in HexR. Our findings thus demonstrate a shared molecular mode of action for the chemically diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole as inhibitors of an essential, non-catalytic activity of CHS1. | |

| Details | PMID:24859419, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4124130, Demaeght P et al; Insect Biochem Mol Biol 51: 52-61 (2014) | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

78587-05-0 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 871 | |

| Record name | Hexythiazox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)

![benzyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate](/img/structure/B8066484.png)

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)

![1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester](/img/structure/B8066530.png)